[2,6-Difluoro-4-(trifluoromethyl)phenyl]methanol
Description
Properties
IUPAC Name |
[2,6-difluoro-4-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-2,14H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZJMMRHZHBIBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CO)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803570-73-1 | |
| Record name | [2,6-difluoro-4-(trifluoromethyl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
[2,6-Difluoro-4-(trifluoromethyl)phenyl]methanol is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of multiple fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it a candidate for various pharmaceutical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C9H6F5O
- Molecular Weight : 224.14 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group is known to enhance the compound's binding affinity due to its electron-withdrawing properties, which can stabilize interactions with target biomolecules.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signal transduction pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Pseudomonas aeruginosa | 2.0 µg/mL |
These findings suggest that the compound could be developed as an antimicrobial agent in clinical settings .
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. Notably:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 15 µM
- MCF-7: 20 µM
- A549: 25 µM
These results indicate that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo .
Case Study 1: Antimicrobial Efficacy
A recent study focused on the antimicrobial properties of this compound against resistant bacterial strains. The results showed that the compound not only inhibited growth but also demonstrated bactericidal activity at higher concentrations. This suggests a dual mechanism of action—both inhibiting bacterial growth and killing bacteria directly.
Case Study 2: Cancer Cell Line Response
In another study examining the effects on cancer cell lines, researchers found that treatment with this compound led to increased apoptosis rates in HeLa cells. Flow cytometry analysis revealed a significant increase in early and late apoptotic cells after treatment, indicating that the compound may induce programmed cell death through intrinsic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural motifs with [2,6-Difluoro-4-(trifluoromethyl)phenyl]methanol, differing primarily in substituents or heterocyclic components:
[2,6-Difluoro-4-isopropyloxybenzyl alcohol]
- Structure : Features an isopropyloxy (-OCH(CH₃)₂) group at the 4-position instead of -CF₃.
- Properties :
- The isopropyloxy group is electron-donating, which reduces the aromatic ring’s electron deficiency compared to -CF₃.
- Likely exhibits lower thermal stability and higher solubility in polar solvents than the -CF₃ analog.
- Status : Discontinued (as per ), limiting commercial availability .
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol
- Structure : Incorporates a thiazole ring fused to a 4-(trifluoromethyl)phenyl group.
- Properties: Melting Point: 107°C (). Applications: Likely used in bioactive molecules (e.g., kinase inhibitors) due to thiazole’s prevalence in drug discovery .
[4-[5-(Trifluoromethyl)pyrid-2-yl]phenyl]methanol
- Structure : Substitutes the phenyl ring with a pyridine moiety bearing a -CF₃ group.
- Properties: Melting Point: 123–124°C (). Applications: Relevant in catalysis or as intermediates in pharmaceuticals .
(2,6-Difluoro-3-iodophenyl)methanol
- Structure : Replaces the 4-CF₃ group with iodine at the 3-position.
- Properties: Iodine’s bulkiness and polarizability may hinder rotational freedom and increase molecular weight. Potential use in radiolabeling or cross-coupling reactions due to iodine’s reactivity .
Comparative Properties Table
Preparation Methods
Fluorination and Trifluoromethylation of Aromatic Precursors
While direct preparation methods specifically for this compound are sparse in public literature, related fluorinated aromatic compounds such as 2,6-dichloro-4-trifluoromethyl aniline have been prepared under high temperature and pressure ammoniation conditions without catalysts, indicating robust conditions for functionalizing trifluoromethyl-substituted aromatics. Although this patent focuses on amination, the underlying chemistry of handling trifluoromethyl and halogen substituents under controlled temperature and pressure provides a foundation for preparing related fluorinated intermediates.
Stepwise Difluoromethylation and Functional Group Transformation
Recent advances in late-stage difluoromethylation provide insight into the installation of difluoromethyl groups on aromatic rings, which can be adapted for the synthesis of difluorinated phenyl derivatives. Amii and co-workers developed a stepwise strategy involving coupling of aryl iodides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate to yield α-aryl-α,α-difluoroacetates, followed by hydrolysis and high-temperature decarboxylation to yield difluoromethylarenes. This three-step-one-pot protocol is effective particularly for electron-deficient aryl halides and can be considered a conceptual basis for synthesizing difluorinated aromatic intermediates that can be further transformed into benzylic alcohols.
Data Table: Summary of Relevant Preparation Conditions and Yields
Q & A
Q. Data Contradiction Analysis :
| Example | Yield | Conditions |
|---|---|---|
| 124 | 57% | Pd/C hydrogenation, room temp |
| 438 | 87% | Cs₂CO₃, TBAI, 65°C, N₂ atmosphere |
| Higher yields in Example 438 highlight the role of optimized bases and inert conditions. |
Advanced: What mechanistic insights explain the stability of this compound under acidic conditions?
Answer:
The electron-withdrawing trifluoromethyl and fluorine groups stabilize the aromatic ring against electrophilic attack, reducing acid-catalyzed degradation. Experimental evidence includes:
- Stability in formic acid : Used in purification without decomposition .
- LCMS tracking : No detectable byproducts (e.g., aldehydes or ketones) after acid treatment .
Methodological Note : For long-term storage, store under nitrogen at –20°C to prevent oxidation of the alcohol group.
Advanced: How can researchers resolve contradictions in HPLC retention times for derivatives?
Answer:
Retention time variability (e.g., 1.46 vs. 1.67 min) arises from:
Q. Validation Protocol :
Run parallel standards (e.g., unsubstituted benzaldehyde vs. trifluoromethyl derivatives).
Use QC-SMD-TFA05 conditions for comparability .
Basic: What solvents and catalysts are optimal for etherification reactions involving this compound?
Answer:
Q. Reaction Example :
This compound + Propargyl bromide
→ Pd(PPh₃)₂Cl₂, CuI, DMF
→ 85% yield (analogous to Example 124) [[5]]
Advanced: What strategies mitigate steric hindrance in nucleophilic substitutions on the aromatic ring?
Answer:
- Microwave-assisted synthesis : Reduces reaction time and improves access to hindered sites.
- Bulky leaving groups : Use iodides (vs. chlorides) for faster displacement .
- Protecting groups : Temporarily protect the methanol group with tert-butyldimethylsilyl (TBS) to prevent side reactions .
Basic: How is the compound purified after multi-step syntheses?
Answer:
Q. Yield Comparison :
| Step | Purification Method | Yield |
|---|---|---|
| 1 | C18 chromatography | 96% |
| 2 | Direct crystallization | 50% |
| Chromatography outperforms crystallization for complex mixtures. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
